molecular formula C8H12F3N3O6 B13343975 (S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate)

(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate)

Katalognummer: B13343975
Molekulargewicht: 303.19 g/mol
InChI-Schlüssel: YNVXJGSSTRWGLS-DFWYDOINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of amino and amido groups, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) typically involves multiple steps, starting from readily available precursors. One common method involves the use of glycine Schiff base, which is alkylated with a trifluoromethylating agent under basic conditions. The resultant product is then subjected to further reactions to introduce the amino and amido groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as the use of recyclable chiral auxiliaries to form the corresponding Ni (II) complex with glycine Schiff base. This complex is then alkylated and disassembled to reclaim the chiral auxiliary and obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, including drug design and development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-4-Amino-2-(2-aminoacetamido)-4-oxobutanoic acid mono(trifluoroacetate) is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical characteristics, such as increased stability and reactivity under certain conditions .

Eigenschaften

Molekularformel

C8H12F3N3O6

Molekulargewicht

303.19 g/mol

IUPAC-Name

(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H11N3O4.C2HF3O2/c7-2-5(11)9-3(6(12)13)1-4(8)10;3-2(4,5)1(6)7/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13);(H,6,7)/t3-;/m0./s1

InChI-Schlüssel

YNVXJGSSTRWGLS-DFWYDOINSA-N

Isomerische SMILES

C([C@@H](C(=O)O)NC(=O)CN)C(=O)N.C(=O)(C(F)(F)F)O

Kanonische SMILES

C(C(C(=O)O)NC(=O)CN)C(=O)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.